4-O-Methyldopamine hydrochloride chemical structure and properties
4-O-Methyldopamine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride, is a mono-O-methylated metabolite of the essential neurotransmitter dopamine (B1211576). Formed through the action of catechol-O-methyltransferase (COMT), this compound is an endogenous trace amine that plays a role in catecholamine metabolism.[1][2] Its structural similarity to dopamine and other adrenergic compounds suggests potential interactions with various physiological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and potential mechanisms of action of 4-O-Methyldopamine hydrochloride, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Physicochemical Properties
4-O-Methyldopamine hydrochloride is the hydrochloride salt of 4-O-methyldopamine. The core structure consists of a phenethylamine (B48288) backbone with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring. It is classified as a monomethoxybenzene, a phenol, and a primary amino compound.[3]
Table 1: Physicochemical Properties of 4-O-Methyldopamine Hydrochloride
| Property | Value | References |
| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
| Synonyms | 4-Methoxytyramine HCl, 3-Hydroxy-4-methoxyphenethylamine HCl | [4][5][6] |
| CAS Number | 645-33-0 | [4] |
| Molecular Formula | C₉H₁₃NO₂ · HCl | [5] |
| Molecular Weight | 203.67 g/mol | [4][5] |
| Appearance | White to light brown crystalline solid | |
| Melting Point | 207-211 °C | |
| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL; PBS (pH 7.2): 10 mg/mL | |
| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | [7] |
| InChIKey | KAAFITWSSODFMA-UHFFFAOYSA-N | [7] |
| Stereochemistry | Achiral | [7] |
Biological Activity and Mechanism of Action
Metabolic Origin
4-O-Methyldopamine is an endogenous compound formed from the neurotransmitter dopamine. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-position hydroxyl group of dopamine's catechol ring.[1][2] This methylation is a primary pathway for the inactivation and detoxification of catecholamines.[1][4]
Adrenergic Receptor Activity
While direct and extensive studies on 4-O-Methyldopamine are limited, its mechanism of action is likely related to that of structurally similar compounds, particularly the metabolites of the antihypertensive drug methyldopa. Methyldopa is metabolized to alpha-methyldopamine (B1210744) and subsequently to alpha-methylnorepinephrine.[8][9][10] This active metabolite, alpha-methylnorepinephrine, acts as a potent and selective agonist for presynaptic α₂-adrenergic receptors in the central nervous system.[8][9][11] Activation of these inhibitory autoreceptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[9][11] Given its structural analogy, 4-O-Methyldopamine may exert its physiological effects, such as the observed induction of tachycardia and increased blood pressure at higher doses, through interaction with adrenergic receptors, although its specific receptor subtype affinity and agonist/antagonist profile require further elucidation.
Dihydropteridine Reductase (DHPR) Inhibition
Some evidence suggests that 4-O-Methyldopamine may act as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is critical for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of dopamine, serotonin, and norepinephrine.[12][13] Dopamine itself has been shown to inhibit DHPR.[6] Inhibition of DHPR by dopamine or its metabolites could represent a feedback mechanism to control neurotransmitter biosynthesis.[6] However, detailed kinetic studies on the inhibition of DHPR specifically by 4-O-Methyldopamine are not extensively documented.
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol describes a method to assess the cytotoxicity of 4-O-Methyldopamine hydrochloride on the human neuroblastoma cell line SH-SY5Y. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial enzymes, which reflects cell viability.[14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-O-Methyldopamine hydrochloride
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells to 80-90% confluency. Detach cells using Trypsin-EDTA, count them, and seed 1x10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of 4-O-Methyldopamine hydrochloride in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution to achieve the desired final concentrations (e.g., 1 µM to 500 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). Incubate for 24 hours.[14]
-
MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Synthesis Outline
A detailed, peer-reviewed synthesis protocol for 4-O-Methyldopamine hydrochloride was not prominently available. However, a plausible synthetic route can be inferred from methods used for similar compounds like dopamine hydrochloride.[16] A common strategy involves the demethylation of a more readily available precursor, such as 3,4-dimethoxyphenethylamine. Selective demethylation at the 3-position followed by hydrochloride salt formation would yield the target compound.
Safety and Handling
4-O-Methyldopamine hydrochloride should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
4-O-Methyldopamine hydrochloride is a key metabolite in the dopamine degradation pathway. Its structural similarity to potent adrenergic agents suggests it may possess neuromodulatory or cardiovascular activity, primarily through interaction with adrenergic receptors. While its precise biological role and pharmacological profile are still areas for further investigation, its known effects on cell viability at high concentrations and its potential to inhibit critical enzymes like DHPR highlight its importance. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and professionals engaged in neuroscience, pharmacology, and drug development to further explore the significance of this endogenous compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. MTT assay [protocols.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of dihydropteridine reductase by dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyldopa - Wikipedia [en.wikipedia.org]
- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 12. Dihydropteridine reductase deficiency: levodopa's long-term effectiveness without dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine agonists in dihydropteridine reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]
